molecular formula C7H11N3O B13929538 1-Nitroso-4-(prop-2-yn-1-yl)piperazine CAS No. 61429-04-7

1-Nitroso-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B13929538
CAS No.: 61429-04-7
M. Wt: 153.18 g/mol
InChI Key: COHJEYLUYVNFFO-UHFFFAOYSA-N
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Description

Piperazine, 1-nitroso-4-(2-propynyl)- is an organic compound with the molecular formula C7H11N3O It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-nitroso-4-(2-propynyl)- typically involves the reaction of piperazine with nitrosating agents and alkynylating agents. One common method includes the following steps:

    Nitrosation: Piperazine is treated with a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, typically hydrochloric acid (HCl), to form 1-nitrosopiperazine.

    Alkynylation: The 1-nitrosopiperazine is then reacted with a propargyl halide (e.g., propargyl bromide) in the presence of a base such as potassium carbonate (K2CO3) to introduce the propynyl group, yielding piperazine, 1-nitroso-4-(2-propynyl)-.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-nitroso-4-(2-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The propynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the propynyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

Piperazine, 1-nitroso-4-(2-propynyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of piperazine, 1-nitroso-4-(2-propynyl)- involves its interaction with various molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

    1-Nitrosopiperazine: Lacks the propynyl group, making it less reactive in certain chemical reactions.

    1-Nitroso-4-methylpiperazine: Contains a methyl group instead of a propynyl group, leading to different chemical and biological properties.

    1-Nitroso-4-phenylpiperazine:

Uniqueness

Piperazine, 1-nitroso-4-(2-propynyl)- is unique due to the presence of both nitroso and propynyl groups, which confer distinct chemical reactivity and potential for diverse applications. The propynyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.

Properties

CAS No.

61429-04-7

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-nitroso-4-prop-2-ynylpiperazine

InChI

InChI=1S/C7H11N3O/c1-2-3-9-4-6-10(8-11)7-5-9/h1H,3-7H2

InChI Key

COHJEYLUYVNFFO-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCN(CC1)N=O

Origin of Product

United States

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